2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol is a chemical compound characterized by its unique structure, which includes a chloro-substituted oxolane ring and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol typically involves the reaction of 4-chloro-2,5-dimethoxyoxolane with ethan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ethan-1-ol moiety to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxyoxolane derivatives: These compounds share a similar oxolane ring structure but differ in their substituents.
Chloroethanol derivatives: Compounds with a chloro group and an ethanol moiety, but with different ring structures or additional functional groups.
Uniqueness
2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol is unique due to its specific combination of a chloro-substituted oxolane ring and an ethan-1-ol moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
872619-75-5 |
---|---|
Molekularformel |
C8H15ClO5 |
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
2-(4-chloro-2,5-dimethoxyoxolan-3-yl)oxyethanol |
InChI |
InChI=1S/C8H15ClO5/c1-11-7-5(9)6(13-4-3-10)8(12-2)14-7/h5-8,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
WLLQMAIUOSOVPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C(O1)OC)Cl)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.